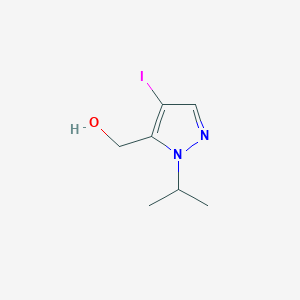
N-(2-hydroxy-1-phenylethyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-hydroxy-1-phenylethyl)methanesulfonamide” is a chemical compound with the molecular formula C9H13NO3S . It has a molecular weight of 215.27 .
Physical And Chemical Properties Analysis
The compound is an oil at room temperature . Other physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Stereoselective Microbial Reduction
N-(2-hydroxy-1-phenylethyl)methanesulfonamide can be synthesized through stereoselective microbial reduction. Microorganisms such as Rhodococcus, Nocardia, and Hansenula have been utilized to convert related compounds into chiral intermediates with high optical purities, demonstrating the compound's significance in stereochemistry and pharmaceutical synthesis (Patel et al., 1993).
Synthesis of Heteroaromatic Ring Systems
It plays a role in the synthesis of heteroaromatic ring systems. The compound has been used in the synthesis of 1-methylsulfonyl-indoles, showcasing its utility in creating complex organic molecules with potential pharmaceutical applications (Sakamoto et al., 1988).
Pharmacological Characterization
N-(2-Hydroxy-5-[2-(methylamino)ethyl]phenyl)methanesulfonamide (SK&F 102652) has been pharmacologically characterized. Its potency as an agonist at alpha 1-adrenoceptors indicates its potential in cardiovascular pharmacology (Demarinis et al., 1985).
Asymmetric Hydrogenation
The compound is utilized in the asymmetric hydrogenation of alpha-hydroxy aromatic ketones, providing a method for producing chiral compounds with high enantioselectivity. This application is crucial in the synthesis of optically active pharmaceuticals (Ohkuma et al., 2007).
Quantum-Chemical Calculation
Quantum-chemical calculations have been applied to similar compounds to predict their free energy and molecular orbitals, illustrating its significance in computational chemistry and molecular modeling (Xue et al., 2022).
Catalysis in Asymmetric Dihydroxylations
Methanesulfonamide, a related compound, acts as a cosolvent and a general acid catalyst in Sharpless asymmetric dihydroxylations, highlighting its role in organic synthesis and catalysis (Junttila & Hormi, 2009).
Antiarrhythmic Activity
Derivatives like N-[4-[4-(Ethylheptylamino)-1-hydroxybutyl]phenyl]methanesulfonamide have shown Class III antiarrhythmic activity, indicating its potential in developing novel cardiac drugs (Hester et al., 1991).
Synthesis and Structural Characterization
The compound has been synthesized and structurally characterized for various applications, such as in the synthesis of derivatives and exploring their chemical properties (Durgadas et al., 2012; Dey et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-hydroxy-1-phenylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-14(12,13)10-9(7-11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMKOPJZQMCTTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(CO)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1181561-26-1 |
Source


|
| Record name | N-(2-hydroxy-1-phenylethyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(4-Fluorophenyl)methylsulfamoyl]ethyl]prop-2-enamide](/img/structure/B2471166.png)

![3-Azabicyclo[3.1.0]hexane-3-carbothioamide](/img/structure/B2471169.png)
![5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-2-carboxylic acid](/img/structure/B2471170.png)



![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2471175.png)

![4-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2471178.png)

![4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2471184.png)

![7-methyl-3-(2-oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2471186.png)